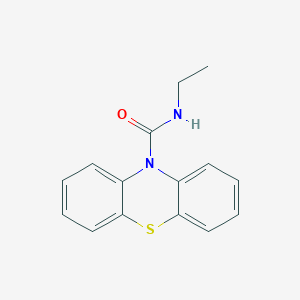

N-ethyl-10H-phenothiazine-10-carboxamide

Description

Properties

IUPAC Name |

N-ethylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-16-15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMSICPLFFAWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with ethylamine and a carboxylating agent. One common method involves the following steps:

Starting Material: Phenothiazine is used as the starting material.

Ethylation: Phenothiazine is reacted with ethylamine in the presence of a suitable catalyst to introduce the ethyl group.

Carboxylation: The ethylated phenothiazine is then reacted with a carboxylating agent, such as phosgene or carbon dioxide, to introduce the carboxamide group.

The reaction conditions typically involve heating the mixture to a specific temperature (e.g., 60°C) and maintaining it for a certain period (e.g., 1-2 hours) to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of N-ethyl-10H-phenothiazine-10-carboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) ensures high yield and purity of the final product. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-ethyl-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

Medicine: Research has shown its potential in anticancer therapy due to its ability to induce apoptosis in cancer cells.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways:

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms to neutralize reactive oxygen species.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenothiazine Core

N-(1-Phenylethyl)-10H-Phenothiazine-10-Carboxamide

- Structure : Features a phenylethyl group instead of ethyl on the amide nitrogen (C21H18N2OS).

- This modification may alter receptor binding selectivity in neurological applications .

N-[2-(Propan-2-ylcarbamoyl)Phenyl]-10H-Phenothiazine-10-Carboxamide

- Structure : Incorporates an isopropylcarbamoyl phenyl group (C23H21N3O2S).

- Impact : The extended aromatic system and carbamoyl group introduce additional hydrogen-bonding sites, which could improve binding to enzymes like histone deacetylases (HDACs). The isopropyl group may enhance metabolic stability .

Phenyl Phenothiazine-10-Carboxylate

Functional Group Modifications

Sulfonamide Derivatives

- Examples: Compounds 5c–5f in feature sulfonamide groups (e.g., N-((diethylamino)methyl)-10-methyl-10H-phenothiazine-3-sulfonamide).

- Comparison : Sulfonamides exhibit stronger acidity (pKa ~10) than carboxamides (pKa ~15), influencing ionization at physiological pH. This enhances solubility and may improve interactions with charged residues in target proteins .

Hydroxamic Acid Derivatives

Structural Conformation and Crystallography

- Butterfly Conformation: Phenothiazine derivatives, including N-ethyl-10H-phenothiazine-10-carboxamide, adopt a butterfly-shaped geometry due to the bent central ring. For 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (), the folding angle between benzene rings is 153.87°, typical for phenothiazines.

- Dihedral Angles : The nitro-substituted analog shows a near-planar arrangement (dihedral angle = 10.34°) due to intramolecular charge transfer, whereas carboxamide derivatives may exhibit greater torsional flexibility depending on substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-10H-phenothiazine-10-carboxamide, and how do reaction conditions influence yield?

- The synthesis of phenothiazine carboxamides typically involves multi-step organic reactions. For example, carboxamide derivatives are often synthesized via coupling reactions between phenothiazine carbonyl chlorides and amines. A common approach includes:

- Step 1 : Preparation of phenothiazine-10-carbonyl chloride (e.g., using thionyl chloride or oxalyl chloride) .

- Step 2 : Reaction with ethylamine in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen to prevent hydrolysis .

- Step 3 : Purification via column chromatography or recrystallization.

- Critical parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios. For instance, excess amine may improve yield but complicate purification .

Q. How can researchers validate the structural integrity of N-ethyl-10H-phenothiazine-10-carboxamide post-synthesis?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the ethyl group (-CHCH) and carboxamide (-CONH-) linkages. Key signals include:

- H NMR: Ethyl protons at δ 1.1–1.3 ppm (triplet, -CH) and δ 3.2–3.5 ppm (quartet, -CH-) .

- C NMR: Carboxamide carbonyl at ~168–170 ppm .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of phenothiazine carboxamides?

- Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from substituent positioning or assay conditions. Mitigation strategies include:

- Comparative SAR Studies : Systematically vary substituents (e.g., N-ethyl vs. N-phenyl) and test against standardized cell lines (e.g., MCF-7 for anticancer activity) .

- Dose-Response Analysis : Quantify IC values under controlled oxygen levels to distinguish pro-oxidant and antioxidant mechanisms .

- Enzyme Inhibition Assays : Use purified targets (e.g., acetylcholinesterase) to isolate specific interactions .

Q. How can computational modeling enhance the design of N-ethyl-10H-phenothiazine-10-carboxamide derivatives for neuropharmacology?

- Molecular Docking : Simulate binding to dopamine D or serotonin 5-HT receptors using software like AutoDock Vina. Key residues (e.g., Asp in D) often interact with the phenothiazine core .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with logP and pK to predict blood-brain barrier permeability .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What crystallographic insights inform the solid-state stability of phenothiazine carboxamides?

- Packing Analysis : Weak intermolecular forces (e.g., C–H⋯O hydrogen bonds in 10-hexyl derivatives) influence melting points and solubility .

- Thermogravimetric Analysis (TGA) : Degradation profiles (e.g., >200°C for carboxamides) correlate with π-π stacking observed in X-ray structures .

Methodological Considerations

Q. What are the pitfalls in interpreting spectroscopic data for phenothiazine derivatives?

- Overlap in NMR Signals : Aromatic protons (δ 6.8–7.5 ppm) may obscure ethyl or carboxamide peaks. Use deuterated DMSO-d to enhance resolution .

- Oxidative Artifacts : Phenothiazines are prone to sulfoxide formation. Confirm purity via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers optimize reaction yields in large-scale syntheses?

- Microwave-Assisted Synthesis : Reduces reaction time for Vilsmeier-Haack formylation (e.g., 30 minutes vs. 12 hours conventional) .

- Flow Chemistry : Continuous processing minimizes side reactions in carboxamide coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.